(E)-2-Methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ONO-1581 involves the reaction of 4-(3-pyridylmethyl)benzaldehyde with methyl acetoacetate in the presence of a base, followed by the addition of sodium hydroxide to form the sodium salt . The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ONO-1581 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ONO-1581 undergoes several types of chemical reactions, including:
Oxidation: ONO-1581 can be oxidized to form various oxidation products.
Reduction: Reduction of ONO-1581 can lead to the formation of reduced derivatives.
Substitution: ONO-1581 can undergo substitution reactions, particularly at the pyridylmethyl group.
Common Reagents and Conditions
Common reagents used in the reactions of ONO-1581 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from the reactions of ONO-1581 include oxidized derivatives, reduced forms, and substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
ONO-1581 has a wide range of scientific research applications, including:
Mechanism of Action
ONO-1581 exerts its effects by inhibiting the synthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction . The inhibition occurs through the blockade of the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 to thromboxane A2 . This mechanism makes ONO-1581 a valuable compound in the study of cardiovascular diseases and potential therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ONO-1581 include:
ONO-3122: An enhancer of prostaglandin H2 production.
Uniqueness
ONO-1581 is unique in its specific inhibition of thromboxane A2 synthesis, making it particularly valuable in studies related to platelet aggregation and cardiovascular health . Its structural features, such as the pyridylmethyl group, contribute to its specificity and effectiveness compared to other similar compounds .
Properties
CAS No. |
75987-18-7 |
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Molecular Formula |
C16H14NNaO2 |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
sodium;(E)-2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H15NO2.Na/c1-12(16(18)19)9-13-4-6-14(7-5-13)10-15-3-2-8-17-11-15;/h2-9,11H,10H2,1H3,(H,18,19);/q;+1/p-1/b12-9+; |
InChI Key |
ZAPOSLLMEZKFQS-NBYYMMLRSA-M |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)CC2=CN=CC=C2)/C(=O)[O-].[Na+] |
SMILES |
CC(=CC1=CC=C(C=C1)CC2=CN=CC=C2)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)CC2=CN=CC=C2)C(=O)[O-].[Na+] |
Synonyms |
(E)-3-(4-(3-pyridlymethyl)phenyl)-2-methylacrylic acid 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-2-propenoic acid, sodium salt, (E)-isomer 2-propenoic acid, 2-methyl-3-(4-(3-pyridinylmethyl)phenyl)-, hydrochloride 3-(4-(3-pyridylmethyl)phenyl)-2-methyl-2-propenoic acid beta-(4-(2-carboxy-1-propenyl)benzyl)pyridine OKY 1555 OKY 1580 OKY 1581 OKY-1581 sodium (E)-3-(4-(3-pyridylmethyl)phenyl)-2-methylacrylate |
Origin of Product |
United States |
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